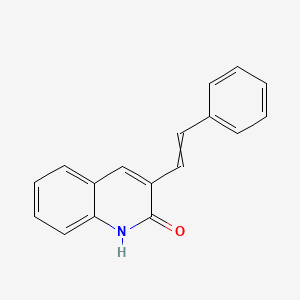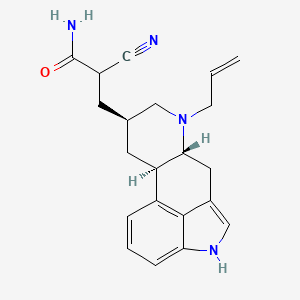![molecular formula C13H10ClFN2O2S B14435386 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline CAS No. 79229-14-4](/img/structure/B14435386.png)
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitroaniline with a suitable thiol compound under controlled conditions to form the sulfanyl derivative. This intermediate is then further reacted with 4-fluoroaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions activated by the nitro and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions or amines are often employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include nucleophilic aromatic substitution reactions where the compound interacts with nucleophilic sites on the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar functional groups but lacking the sulfanyl and fluoro substituents.
4-Fluoroaniline: Shares the fluoro and aniline groups but lacks the nitro and sulfanyl groups.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with different substitution patterns.
Uniqueness
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a diverse range of chemical transformations and interactions.
Propriétés
Numéro CAS |
79229-14-4 |
|---|---|
Formule moléculaire |
C13H10ClFN2O2S |
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
2-(2-chloro-4-nitrophenyl)sulfanyl-4-fluoro-N-methylaniline |
InChI |
InChI=1S/C13H10ClFN2O2S/c1-16-11-4-2-8(15)6-13(11)20-12-5-3-9(17(18)19)7-10(12)14/h2-7,16H,1H3 |
Clé InChI |
WKGXMSDLEIQDSZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)F)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


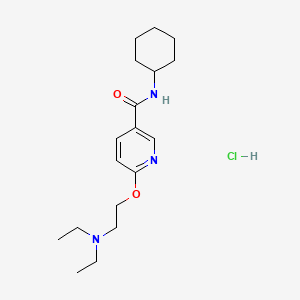
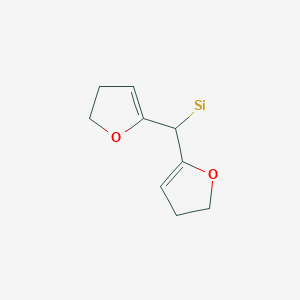
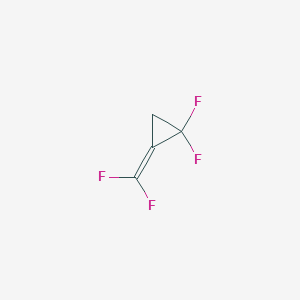

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
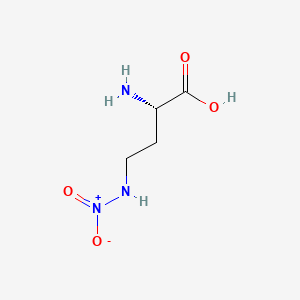
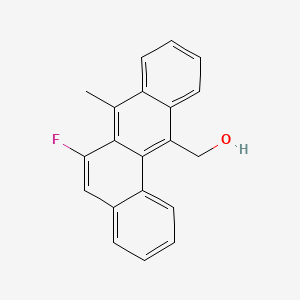
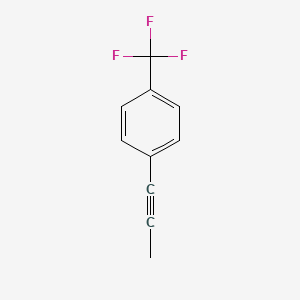
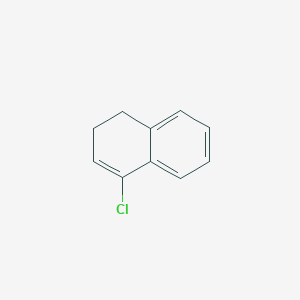

![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
